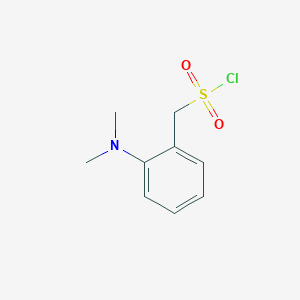
(2-(Dimethylamino)phenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethylamino)phenyl)methanesulfonyl chloride is an organosulfur compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further bonded to a methanesulfonyl chloride group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)phenyl)methanesulfonyl chloride typically involves the reaction of 2-(dimethylamino)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, and bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction.
Scientific Research Applications
(2-(Dimethylamino)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but without the dimethylamino and phenyl groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the dimethylamino phenyl group.
Uniqueness
(2-(Dimethylamino)phenyl)methanesulfonyl chloride is unique due to the presence of the dimethylamino group, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
[2-(dimethylamino)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)9-6-4-3-5-8(9)7-14(10,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
MOGCNVSMESKHFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


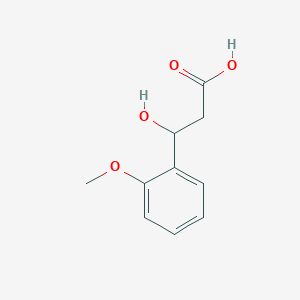
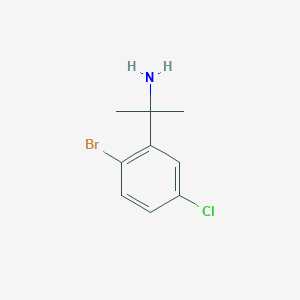
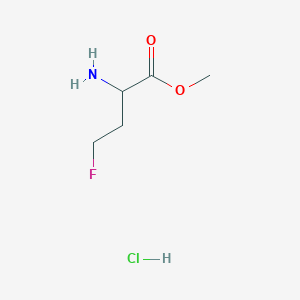
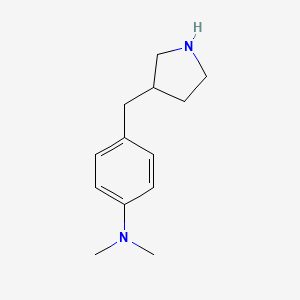
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
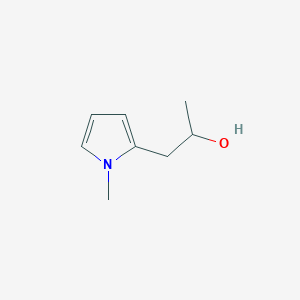
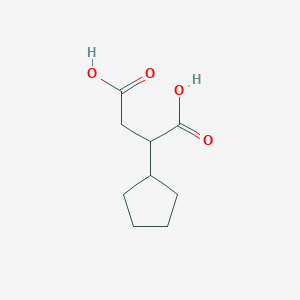
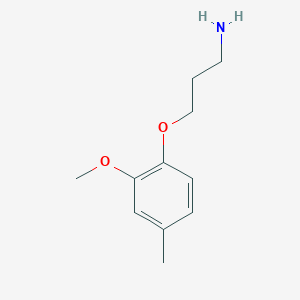
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
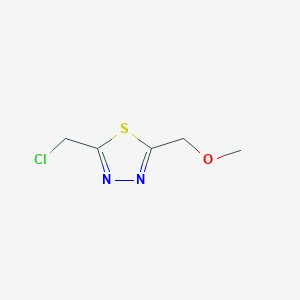
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
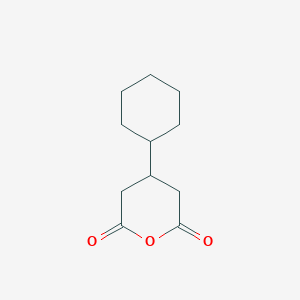
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
